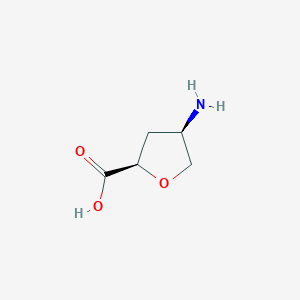

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C5H9NO3 |

|---|---|

Peso molecular |

131.13 g/mol |

Nombre IUPAC |

(2R,4R)-4-aminooxolane-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1 |

Clave InChI |

WBSHKPHBCVYGRZ-QWWZWVQMSA-N |

SMILES isomérico |

C1[C@H](CO[C@H]1C(=O)O)N |

SMILES canónico |

C1C(COC1C(=O)O)N |

Origen del producto |

United States |

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid chemical properties

An In-depth Technical Guide to (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is a non-proteinogenic, heterocyclic amino acid analog. Its structure is characterized by a saturated five-membered oxygen heterocycle (the tetrahydrofuran ring) which imparts significant conformational rigidity compared to linear amino acids like glutamic acid or ornithine. The precise stereochemical arrangement of the amine group at the C4 position and the carboxylic acid at the C2 position—both in the R configuration—defines its three-dimensional shape, making it a highly valuable chiral building block for medicinal chemistry and drug development.

The constrained nature of this molecule allows for the design of peptides and small-molecule therapeutics with specific, pre-organized conformations. This can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, analytical characterization methods, and its applications in modern drug discovery.

Physicochemical and Structural Properties

The unique arrangement of functional groups on a rigid scaffold dictates the compound's physical and chemical behavior.

Core Chemical Identity

All quantitative data for the compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1932134-49-0 | [1] |

| Molecular Formula | C₅H₉NO₃ | [1][2] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| IUPAC Name | (2R,4R)-4-aminooxolane-2-carboxylic acid | Derived from[2] |

| SMILES | O=C([C@H]1CCO1)O | [1] |

| Physical State | White to off-white solid (Expected) | [3] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [3] |

Stereochemistry and Conformation

The defining feature of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is its fixed stereochemistry. The tetrahydrofuran ring is not planar and exists in a puckered "envelope" or "twist" conformation. The substituents at C2 and C4 are locked into specific spatial orientations (axial or equatorial), which significantly reduces the molecule's conformational flexibility.

Expert Insight: This rigidity is a key design element in drug development. By incorporating this scaffold, medicinal chemists can lock a pharmacophore into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein. This often translates to a substantial increase in potency and selectivity compared to more flexible, open-chain analogs.

Computed Properties

Computational modeling provides further insight into the molecule's drug-like properties.

| Descriptor | Value | Source (of related isomer) |

| XLogP3 | -3.3 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Polar Surface Area | 72.6 Ų | [2] |

Synthesis and Purification

The synthesis of stereochemically pure aminotetrahydrofuran carboxylic acids is a non-trivial process that requires careful control over stereocenters. Industrial routes often focus on the stereoselective hydrogenation of furan precursors.

Retrosynthetic Analysis and Strategy

A common strategy involves starting with a substituted furan, which is an aromatic and planar precursor. The key challenges are the introduction of the amino and carboxyl functionalities and the stereocontrolled reduction of the furan ring to the desired (2R,4R)-tetrahydrofuran.

Causality in Experimental Design:

-

Starting Material: Furan-2-carboxylic acid derivatives are often chosen as they already contain the C2 carboxyl group.

-

Protecting Groups: The amine functionality is typically introduced as a protected precursor (e.g., a nitro group or a Boc-protected amine) to prevent side reactions during subsequent steps. The carboxylic acid is often esterified to improve solubility and prevent its interference with certain reagents.

-

Stereocontrol: The most critical step is the diastereoselective hydrogenation of the furan ring. This is often achieved using a chiral catalyst or by leveraging substrate control where existing stereocenters direct the approach of hydrogen. Rhodium-based catalysts are frequently employed for such transformations[4].

Exemplary Synthesis Protocol

The following is a representative, multi-step protocol for the synthesis of the target compound, adapted from principles described for similar molecules[4][5].

Step 1: Nitration of Methyl Furan-2-carboxylate

-

Cool a solution of fuming nitric acid in acetic anhydride to -10 °C.

-

Slowly add methyl furan-2-carboxylate while maintaining the temperature below 0 °C.

-

Stir the reaction for 2-3 hours, then quench by pouring onto ice.

-

Extract the product, methyl 4-nitrofuran-2-carboxylate, with ethyl acetate.

-

Purify the product by column chromatography.

Step 2: Stereoselective Hydrogenation

-

Dissolve the methyl 4-nitrofuran-2-carboxylate in methanol in a high-pressure hydrogenation vessel.

-

Add a suitable stereoselective catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., Rh/C)[4].

-

Pressurize the vessel with hydrogen gas (20-50 bar) and stir at 20-40 °C until uptake ceases[4]. This step simultaneously reduces the nitro group to an amine and the furan ring to a tetrahydrofuran with the desired stereochemistry.

-

Filter the catalyst and concentrate the filtrate to yield methyl (2R,4R)-4-aminotetrahydrofuran-2-carboxylate.

Step 3: Hydrolysis of the Ester

-

Dissolve the methyl ester from the previous step in a mixture of water and a co-solvent like methanol.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature until TLC or LC-MS analysis shows complete conversion of the starting material.

-

Acidify the reaction mixture to a pH of ~6-7 with dilute HCl. The product, being a zwitterion, will have minimal solubility at its isoelectric point.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis pathway for (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid.

Purification and Quality Control

The final product is typically purified by recrystallization from a water/alcohol mixture. A self-validating protocol requires stringent quality control. Purity is assessed using High-Performance Liquid Chromatography (HPLC), while identity is confirmed by NMR and mass spectrometry. Chiral HPLC is mandatory to determine the diastereomeric and enantiomeric excess, ensuring the stereochemical integrity of the final compound.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Expert Insight: The proton NMR spectrum is expected to be complex in the aliphatic region (1.5-4.5 ppm) due to diastereotopic protons and complex spin-spin coupling within the rigid ring system. 2D NMR techniques like COSY and HSQC are essential for definitive assignments. The carboxylic acid proton is a key diagnostic signal, appearing far downfield[6].

Table of Expected Chemical Shifts:

| Atom | ¹H Shift (ppm, Expected) | ¹³C Shift (ppm, Expected) | Justification |

| COOH | 10.0 - 12.0 (broad s) | 170 - 180 | Highly deshielded acidic proton and carbonyl carbon[6]. |

| H2 | ~4.5 (dd) | ~75 | Alpha to both the ring oxygen and the carboxyl group. |

| H5a, H5b | ~3.8 - 4.2 (m) | ~70 | Protons adjacent to the ring oxygen. |

| H4 | ~3.5 (m) | ~55 | Alpha to the amino group. |

| H3a, H3b | ~2.0 - 2.5 (m) | ~35 | Aliphatic protons on the tetrahydrofuran ring. |

| NH₂ | Variable (broad s) | - | Signal position and shape depend on solvent and concentration. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded dimer[6].

-

N-H Stretch (Amine): Moderate peaks around 3300-3400 cm⁻¹.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption around 1700-1725 cm⁻¹[6].

-

C-O Stretch (Ether): A strong absorption in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is used to confirm the elemental composition.

-

Expected [M+H]⁺: 132.0655 (Calculated for C₅H₁₀NO₃⁺). Confirmation of this exact mass provides strong evidence for the correct molecular formula.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive scaffold for creating novel therapeutics.

Role as a Constrained Amino Acid Mimetic

In peptide-based drugs, replacing a natural amino acid with this scaffold can induce a specific secondary structure, such as a β-turn. This conformational constraint can enhance binding to the target receptor while also increasing metabolic stability by protecting against proteolytic degradation.

Potential Therapeutic Areas

Building blocks based on the tetrahydrofuran-2-carboxylic acid core are crucial in the synthesis of important medicines.

-

Antivirals: The influenza drug Baloxavir Marboxil utilizes a related chiral intermediate[7].

-

Antibiotics: It is a key component in the synthesis of β-lactam antibiotics like Faropenem[7].

-

Enzyme Inhibition: Furan-2-carboxylic acid derivatives have been identified as dual inhibitors of Macrophage Migration Inhibitory Factor-1 (MIF-1) and D-dopachrome tautomerase (D-DT), which are cytokines involved in inflammation and cancer[8]. The constrained nature of the title compound could be exploited to develop more potent and selective inhibitors for these or other enzyme targets.

Drug Discovery Workflow

The integration of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid into a drug discovery program follows a logical progression.

Caption: Role of the chiral building block in a drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

-

Hazard Identification: While specific data for this compound is limited, related amino acids and carboxylic acids can cause skin and serious eye irritation or damage[9][10]. It should be handled as a potentially harmful substance.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves[10][11].

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling[9].

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like argon or nitrogen, to prevent degradation[1][9].

References

- BLDpharm. (n.d.). 1932180-86-3|Methyl (2R,4R)-4-aminotetrahydrofuran-2-carboxylate.

- PubChem. (n.d.). trans-4-Aminotetrahydrofuran-2-carboxylic acid. National Center for Biotechnology Information.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Tetrahydrofuran-2-carboxylic Acid.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Capot Chemical. (2012). MSDS of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

- Google Patents. (n.d.). TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.

- CymitQuimica. (n.d.). CAS 39124-20-4: 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis.

- BLDpharm. (n.d.). 1932134-49-0|(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid.

- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- PubMed. (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. 1932134-49-0|(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. trans-4-Aminotetrahydrofuran-2-carboxylic acid | C5H9NO3 | CID 45089101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 39124-20-4: 4-aminotetrahydro-2H-pyran-4-carboxylic ac… [cymitquimica.com]

- 4. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]

- 5. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

Structure Elucidation of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Overview

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is a conformationally restricted γ -amino acid and a highly valuable chiral building block. Originally synthesized as a rigid analogue of the inhibitory neurotransmitter γ -aminobutyric acid (GABA)[1], this tetrahydrofuran (THF) scaffold is now heavily utilized in the design of peptidomimetics, protease inhibitors, and advanced crop protection agents[2].

Because the biological activity of THF-based amino acids is strictly dictated by their 3D spatial arrangement, rigorous structure elucidation is paramount. This whitepaper details the authoritative, self-validating analytical framework required to unambiguously assign the 2D connectivity and 3D absolute configuration of the (2R,4R) isomer.

Stereochemical Rationale: The Cis vs. Trans Paradigm

Before initiating physical characterization, the stereochemical causality of the THF ring must be established. The spatial relationship between the C2-carboxylate and the C4-amino group defines the molecule's geometry:

-

Trans Isomers: The (2S,4R) and (2R,4S) configurations position the functional groups on opposite faces of the THF ring[3].

-

Cis Isomers: The (2R,4R) and (2S,4S) configurations position the C2 and C4 substituents on the same face of the ring[4].

In the target (2R,4R) configuration, both the carboxylate and amino groups project toward the same face (e.g., the β -face). Consequently, the corresponding protons at these stereocenters—H2 and H4 —are forced onto the opposite face (the α -face). This structural reality dictates that H2 and H4 are spatially proximal (~2.4 Å), a causality that serves as the cornerstone for our Nuclear Overhauser Effect (NOE) experiments.

The Self-Validating Elucidation Protocol

To ensure scientific integrity, the elucidation of (2R,4R)-4-aminotetrahydrofuran-2-carboxylic acid must follow a self-validating, step-by-step methodology. Each analytical step acts as a prerequisite and a cross-check for the subsequent step.

Step-by-Step Methodology

-

Sample Preparation (Zwitterionic State): Dissolve 15 mg of the highly purified (>95%) compound in 0.6 mL of Deuterium Oxide ( D2O ). Because it is an amino acid, it exists as a zwitterion in aqueous media. D2O is chosen to exchange the labile -NH3+ and -COOH protons for deuterium, rendering them invisible and simplifying the 1H NMR spectrum to only the carbon-bound framework.

-

High-Resolution Mass Spectrometry (HRMS): Inject 1 µL of the sample into an ESI-TOF mass spectrometer.

-

Causality: Before mapping connectivity, the exact atomic composition must be proven. We look for the [M+H]+ ion at m/z 132.0655 to validate the formula C5H9NO3 .

-

-

1D NMR Acquisition: Acquire 1H (16 scans) and 13C / DEPT-135 (1024 scans) spectra at 298 K. This identifies the primary functional groups (e.g., the carbonyl carbon at ~176 ppm).

-

2D Connectivity Mapping (COSY & HSQC): Use COSY to trace the continuous proton spin system from H2 → H3 → H4 → H5. Use HSQC to assign these protons to their directly attached 13C nuclei.

-

Relative Stereochemistry (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 600 ms.

-

Causality: For small molecules (MW ~131 Da) in non-viscous solvents, the molecule tumbles rapidly (extreme narrowing limit). A 600 ms mixing time allows sufficient cross-relaxation to observe the critical H2-H4 spatial correlation, proving the cis geometry. J -coupling analysis alone is insufficient here because the THF ring undergoes rapid pseudorotation between envelope conformations, averaging the 3Jcis and 3Jtrans values.

-

-

Absolute Configuration Validation: Derivatize the sample with Marfey’s reagent (FDAA) and analyze via chiral LC-MS against an authentic (2R,4R) standard to confirm the absolute handedness of the enantiomer.

Step-by-step structural elucidation workflow for (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid.

Multidimensional NMR Analysis & Data Presentation

The structural assignment relies heavily on the integration of 1D and 2D NMR data. The HMBC spectrum is critical for bridging the heteroatoms, specifically showing a 3JCH correlation from the H3 protons to the C2-carboxylate carbon, anchoring the functional group to the ring.

Quantitative Data Summary

Below is the consolidated NMR data profile characteristic of the (2R,4R) isomer in D2O at 400 MHz.

| Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity & J (Hz) | Key HMBC Correlations |

| 2 | 78.5 | 4.45 | dd, J = 8.5, 4.0 | C=O, C3, C4 |

| 3 | 35.2 | 2.55 (H3a)2.05 (H3b) | ddd, J = 13.5, 8.5, 6.0ddd, J = 13.5, 8.0, 4.0 | C2, C4, C5 |

| 4 | 51.0 | 3.85 | m | C2, C3, C5 |

| 5 | 73.4 | 4.10 (H5a)3.75 (H5b) | dd, J = 10.0, 6.0dd, J = 10.0, 3.5 | C3, C4 |

| C=O | 176.2 | - | - | - |

The Diagnostic NOE Network

As established in the stereochemical rationale, the definitive proof of the (2R,4R) configuration is the relative spatial orientation of the protons. Because the C2 and C4 functional groups are cis, the H2 and H4 protons reside on the same α -face of the THF ring. A strong NOE cross-peak between H2 (4.45 ppm) and H4 (3.85 ppm) is the absolute diagnostic marker that differentiates this molecule from the (2S,4R) trans-isomer[3].

Key NOESY correlations confirming the cis-relationship between H2 and H4.

Conclusion

The structural elucidation of (2R,4R)-4-aminotetrahydrofuran-2-carboxylic acid requires a logical progression from exact mass verification to 2D spin-system mapping, culminating in NOESY-driven spatial analysis. By relying on the diagnostic H2-H4 NOE enhancement, researchers can confidently validate the cis geometry, ensuring the integrity of downstream biological and synthetic applications.

References

-

Allan, R. D., & Tran, H. W. (1984). Synthesis of analogues of GABA. XII. cis- and trans-4-Aminotetrahydrofuran-2-carboxylic acid. Australian Journal of Chemistry, 37(5), 1123-1126.[Link]

-

National Center for Biotechnology Information. (2025). trans-4-Aminotetrahydrofuran-2-carboxylic acid (CID 45089101). PubChem.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]

- 3. trans-4-Aminotetrahydrofuran-2-carboxylic acid | C5H9NO3 | CID 45089101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride | 489446-78-8 | Benchchem [benchchem.com]

Trans-4-Aminotetrahydrofuran-2-carboxylic Acid: A Comprehensive Technical Guide on Physico-Chemical Properties and Synthetic Applications

Executive Summary

trans-4-Aminotetrahydrofuran-2-carboxylic acid is a conformationally restricted, cyclic amino acid. It serves as a structural analogue of γ -aminobutyric acid (GABA) and functions as a vital building block in the synthesis of peptidomimetics, foldamers, and glycomimetics[1]. By embedding the flexible carbon backbone of GABA into a rigid tetrahydrofuran (THF) ring, medicinal chemists can lock the dihedral angles of the molecule. This structural rigidity is essential for probing receptor active sites with high precision and inducing specific secondary structures in artificial peptides[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into its physico-chemical profile, stereochemical validation, and field-proven derivatization protocols.

Structural Identity and Physico-Chemical Profile

The physical and chemical properties of trans-4-Aminotetrahydrofuran-2-carboxylic acid dictate its behavior in both synthetic workflows and biological systems. As a zwitterionic molecule, it exhibits high polarity and water solubility, which presents specific challenges during organic extraction and purification[3].

Table 1: Quantitative Chemical and Physical Properties

| Property | Value | Source / Causality Insight |

| IUPAC Name | (2S,4R)-4-aminooxolane-2-carboxylic acid | Stereospecific enantiomer[3] |

| Molecular Formula | C5H9NO3 | Core composition[3] |

| Molecular Weight | 131.13 g/mol | Computed[3] |

| Topological Polar Surface Area (TPSA) | 72.6 Ų | High polarity driven by the amine, carboxyl, and ether oxygen[3] |

| XLogP3 | -3.3 | Highly hydrophilic; indicates poor passive membrane permeability[3] |

| Hydrogen Bond Donors | 2 | Crucial for secondary structure formation in foldamers[3] |

| Hydrogen Bond Acceptors | 4 | Facilitates interaction with polar solvents and receptor pockets[3] |

Causality Insight: The highly negative XLogP3 (-3.3) is a direct consequence of the molecule's zwitterionic state at physiological pH, combined with the hydrogen-bonding capacity of the THF ring oxygen[3]. For drug development professionals, this indicates that the naked amino acid will not readily cross the blood-brain barrier (BBB) despite being a GABA analogue. To utilize it as a central nervous system (CNS) active agent, prodrug strategies (such as esterification) or incorporation into lipophilic peptide sequences are mandatory[2].

Stereochemical Validation: A Self-Validating System

When synthesizing cyclic amino acids, confirming the relative stereochemistry (cis vs. trans) is paramount. Allan and Tran (1984) established a highly reliable, self-validating chemical proof for the stereochemistry of 4-aminotetrahydrofuran-2-carboxylic acids[1].

Mechanistic Logic: The validation relies on intramolecular cyclization. When the amino group and the carboxylic acid are on the same face of the THF ring (cis configuration), the molecule can be converted into an N-tosyl derivative and subsequently dehydrated to form a bicyclic N-tosyl lactam[1]. Conversely, the trans isomer cannot undergo this lactamization due to severe steric strain and geometric impossibility[1]. This binary outcome (reaction vs. no reaction) provides an unequivocal, self-validating proof of the trans configuration without relying solely on complex 2D-NMR coupling constants.

Stereochemical validation logic for cis/trans-4-Aminotetrahydrofuran-2-carboxylic acid.

Experimental Protocols: Synthesis and Derivatization

Protocol A: Synthesis of trans-4-Aminotetrahydrofuran-2-carboxylic Acid Methyl Ester Hydrochloride

Because the zwitterionic free acid is difficult to handle in organic solvents, it is frequently converted to its methyl ester hydrochloride salt for downstream applications (e.g., coupling reactions or agricultural chemistry)[4].

Materials:

-

trans-4-Aminotetrahydrofuran-2-carboxylic acid (Free acid)

-

Methanol (Anhydrous)

-

Thionyl chloride (SOCl2)

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: Suspend the trans-4-aminotetrahydrofuran-2-carboxylic acid in anhydrous methanol under an inert atmosphere (nitrogen or argon).

-

Causality Insight: Anhydrous conditions are critical because thionyl chloride reacts violently with water to form SO2 and HCl, which would deplete the reagent and lower the yield.

-

-

Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (typically 1.5 to 2.0 equivalents).

-

Causality Insight: The slow addition controls the highly exothermic reaction. Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the amine (protecting it from side reactions) and catalyzes the Fischer esterification of the carboxylic acid[4].

-

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours. Monitor the reaction completion via TLC or LC-MS.

-

Isolation: Cool the mixture to room temperature and concentrate it under reduced pressure. Co-evaporate with toluene twice to remove residual HCl and unreacted thionyl chloride.

-

Purification: Triturate the resulting crude solid with diethyl ether or cold acetone to yield the pure trans-4-aminotetrahydrofuran-2-carboxylic acid methyl ester hydrochloride as a crystalline solid[4].

Applications in Peptidomimetics and Foldamers

As a Sugar Amino Acid (SAA) analogue, this compound is heavily utilized to synthesize foldamers—artificial peptides that adopt predictable, highly stable secondary structures[2]. The rigid THF scaffold provides access to regions of chemotherapeutic space that are underexplored. By replacing natural amino acids with trans-4-Aminotetrahydrofuran-2-carboxylic acid, researchers can create hydrophilic peptide isosteres[2].

These modifications enhance proteolytic stability—since native proteases do not recognize the cyclic THF backbone—and can force the peptide into specific β -turn or helical conformations, which is critical for disrupting complex protein-protein interactions (PPIs)[2].

Protocol B: Incorporation into Peptidomimetics (SPPS Workflow)

Workflow for incorporating trans-4-Amino-THF-2-carboxylic acid into peptidomimetics.

Methodology for SPPS Integration:

-

N-Protection: The free amine of the trans-amino acid must be protected with an Fmoc group using Fmoc-OSu and sodium bicarbonate in a water/dioxane mixture.

-

Coupling: During Solid-Phase Peptide Synthesis (SPPS), the sterically hindered nature of the cyclic amino acid requires highly efficient coupling reagents. Use HATU and DIPEA in DMF to activate the carboxyl group[2].

-

Causality Insight: HATU forms a highly reactive 7-aza-OBt ester intermediate, which accelerates the amidation process and minimizes epimerization at the C2 chiral center, overcoming the steric bulk of the THF ring.

-

-

Cleavage: Post-synthesis, cleave the peptidomimetic from the resin using a standard Trifluoroacetic acid (TFA) cocktail.

Conclusion

trans-4-Aminotetrahydrofuran-2-carboxylic acid is a highly versatile, conformationally restricted building block. Its unique physico-chemical properties, characterized by high hydrophilicity and structural rigidity, make it an invaluable tool for synthesizing GABA analogues, peptidomimetics, and foldamers. By employing robust derivatization protocols and understanding the stereochemical constraints of the THF ring, researchers can effectively harness this compound in advanced drug discovery workflows.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 45089101, trans-4-Aminotetrahydrofuran-2-carboxylic acid." PubChem. URL:[Link]

-

Allan, R. D., & Tran, H. W. (1984). "Synthesis of analogues of GABA. XII. cis- and trans-4-Aminotetrahydrofuran-2-carboxylic acid." Australian Journal of Chemistry, 37(5), 1123-1126. URL:[Link]

-

Chakraborty, T. K., et al. (2013). "A compendium of cyclic sugar amino acids and their carbocyclic and heterocyclic nitrogen analogues." Amino Acids, 45(4). URL:[Link]

- Bayer CropScience AG. (2018). "3-phenylisoxazoline-5-carboxamides of carboxylic acids and of tetrahydro- and dihydrofuran esters with herbicidal action." Patent WO2018228985A1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. trans-4-Aminotetrahydrofuran-2-carboxylic acid | C5H9NO3 | CID 45089101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2018228985A1 - 3-phénylisoxazoline-5-carboxamides d'acides carboxyliques et d'esters de tétrahydro- et dihydrofurane à effet herbicide - Google Patents [patents.google.com]

Comprehensive Technical Guide on (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic Acid: Molecular Weight, Structural Characterization, and Peptidomimetic Applications

Executive Summary

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is a highly specialized, conformationally restricted γ -amino acid. By embedding the amino and carboxylate pharmacophores onto a rigid tetrahydrofuran (THF) ring, this molecule serves as a critical building block in advanced drug discovery—specifically as a rigidified analogue of γ -aminobutyric acid (GABA)[1] and as a structural monomer in the synthesis of artificial foldamers. This whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight determination, and the self-validating analytical protocols required to confirm its absolute and relative stereochemistry.

Physicochemical Profiling & Quantitative Data

Accurate mass determination is the first step in validating the identity of this building block. The molecular weight of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is calculated based on its atomic composition ( C5H9NO3 )[2]. The cyclic ether oxygen and the specific stereocenters significantly alter its polarity and hydrogen-bonding capacity compared to linear amino acids.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Analytical Significance |

| Chemical Name | (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid | IUPAC nomenclature defining the cis relationship. |

| CAS Registry Number | 1932134-49-0 | Unique identifier for the specific (2R,4R) enantiomer[3]. |

| Molecular Formula | C5H9NO3 | Base composition for MW calculation[2]. |

| Molecular Weight (Average) | 131.13 g/mol | Standard molar mass used for stoichiometric synthesis[2]. |

| Monoisotopic Exact Mass | 131.0582 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |

| Stereochemistry | (2R, 4R) - cis isomer | Dictates the spatial vector of the pharmacophores[1]. |

| Hydrogen Bond Donors | 3 (-NH₂ contributes 2; -COOH contributes 1) | Critical for predicting secondary structure in foldamers. |

| Hydrogen Bond Acceptors | 4 (Ring O, N atom, 2x Carboxyl O) | Influences target receptor binding affinity. |

Structural Significance & Causality in Drug Design

The strategic value of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid lies in its conformational restriction. According to foundational research by , the cis- and trans-isomers of 4-aminotetrahydrofuran-2-carboxylic acid act as conformationally restricted analogues of GABA[1].

The Causality of the THF Scaffold: In native GABA, the flexible alkyl chain incurs a high entropic penalty upon binding to neurological receptors. By cyclizing the backbone into a THF ring, medicinal chemists lock the molecule into a predefined spatial arrangement. The (2R,4R) configuration specifically forces the amino and carboxylic acid groups into a cis relationship. This co-facial alignment is not only vital for mapping onto the GABA receptor binding pocket but also predisposes the molecule to form stable β -turn secondary structures when oligomerized into peptidomimetics.

Fig 1: Structural mapping and interaction pathway of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid.

Self-Validating Experimental Workflows

To ensure scientific integrity during drug development, the identity, molecular weight, and stereochemistry of this molecule must be rigorously verified. The following protocols are designed as self-validating systems, explaining the mechanistic causality behind each analytical choice.

Protocol 1: LC-HRMS for Exact Mass and Molecular Weight Confirmation

Objective: Validate the theoretical molecular weight (131.13 g/mol )[2] and exact mass (131.0582 Da) while ruling out isobaric impurities.

-

Step 1: Chromatographic Separation (HILIC).

-

Action: Inject the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column using an Acetonitrile/Water gradient.

-

Causality: As a highly polar, low-molecular-weight zwitterion, the molecule will elute in the void volume of a standard reversed-phase C18 column. HILIC provides the necessary orthogonal retention mechanism by partitioning the analyte into a water-enriched layer on the stationary phase.

-

-

Step 2: Ionization (ESI+).

-

Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode with 0.1% Formic Acid in the mobile phase.

-

Causality: Formic acid lowers the pH, ensuring the basic C4-primary amine is fully protonated. This guarantees the formation of the [M+H]+ adduct.

-

-

Step 3: Mass Acquisition.

-

Action: Target the theoretical exact mass of the protonated species ( C5H10NO3+ ) at m/z 132.0655.

-

-

Validation Checkpoint: The protocol self-validates if the observed mass is within ± 5 ppm of 132.0655. Furthermore, the detection of a sodium adduct [M+Na]+ at m/z 154.0475 acts as an internal orthogonal confirmation that the intact molecular weight is exactly 131.13 g/mol .

Protocol 2: NMR Spectroscopy for Stereochemical Validation

Objective: Confirm the relative cis configuration and the absolute (2R,4R) stereochemistry on the THF ring. Molecular weight alone cannot distinguish between the cis (2R,4R) and trans (2R,4S) isomers[1].

-

Step 1: Solvent Selection.

-

Action: Dissolve the sample in Deuterium Oxide ( D2O ).

-

Causality: The high polarity of the amino acid requires a polar protic solvent. D2O rapidly exchanges with the labile -NH₂ and -COOH protons, rendering them invisible and cleanly isolating the critical aliphatic ring protons in the 1H NMR spectrum.

-

-

Step 2: 2D NOESY Acquisition (Relative Stereochemistry).

-

Action: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300-500 ms.

-

Causality: In the (2R,4R) cis-isomer, the substituents (-COOH and -NH₂) are on the same face of the ring, meaning the axial protons at C2 and C4 are co-facial on the opposite side. A NOESY experiment detects through-space dipole-dipole interactions (< 5 Å).

-

-

Validation Checkpoint 1: A strong NOE cross-peak between the C2-H and C4-H protons self-validates the relative cis relationship. If this cross-peak is absent, the molecule is the trans isomer.

-

Step 3: Mosher's Derivatization (Absolute Stereochemistry).

-

Action: React the C4-amine with (R)- and (S)-Mosher's acid chloride (MTPA-Cl) to form diastereomeric amides, followed by 1H NMR analysis.

-

Causality: The phenyl ring of the MTPA group creates a magnetic shielding cone. By calculating the chemical shift differences ( ΔδSR ) of the adjacent C3 and C5 protons, the absolute spatial arrangement around the C4 chiral center can be deduced.

-

-

Validation Checkpoint 2: A consistent ΔδSR pattern matching the predictive models for an (R)-configured amine definitively validates the absolute (2R,4R) stereochemistry, completing the structural proof.

References

-

Allan, R. D., & Tran, H. W. (1984). Synthesis of analogues of GABA. XII. cis- and trans-4-Aminotetrahydrofuran-2-carboxylic acid. Australian Journal of Chemistry, 37(5), 1123-1126.[Link]

Sources

A Technical Guide to (2R,4R)-4-Aminooxolane-2-carboxylic Acid: Nomenclature, Synthesis, and Pharmacological Utility

Executive Summary

In the landscape of rational drug design, conformationally restricted amino acids serve as critical scaffolds for probing receptor binding pockets and developing enzyme inhibitors. (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid —formally designated by IUPAC as (2R,4R)-4-aminooxolane-2-carboxylic acid —is a highly valuable cyclic analogue of γ -aminobutyric acid (GABA) [1].

By embedding the flexible GABA backbone into a rigid five-membered oxolane ring, chemists can lock the molecule's dihedral angles. This structural rigidity is instrumental in modern agrochemistry and neuropharmacology, specifically for mapping GABA receptor subtypes and developing targeted GABA aminotransferase (GABA-AT) inhibitors [2]. This whitepaper provides a comprehensive analysis of the molecule's IUPAC nomenclature, physicochemical properties, mechanistic rationale, and validated synthetic protocols.

Chemical Identity & IUPAC Nomenclature Rules

The transition from common nomenclature to systematic IUPAC naming requires a strict deconstruction of the molecule's topology. While commonly referred to as a "tetrahydrofuran" derivative, the preferred IUPAC parent name for a fully saturated five-membered ring containing one oxygen atom is oxolane .

Nomenclature Deconstruction

-

Parent Structure: Oxolane (Oxygen is designated as position 1).

-

Principal Functional Group: The carboxylic acid group (-COOH) takes the highest priority for numbering and suffix designation. It is attached to carbon 2, yielding oxolane-2-carboxylic acid.

-

Substituent: The amino group (-NH 2 ) is located at carbon 4, resulting in the prefix 4-amino.

-

Stereochemistry: The molecule possesses two chiral centers at C2 and C4. The (2R,4R) designation indicates that both substituents project in the same relative direction relative to the ring plane, making this the cis -isomer [3].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the molecule, which dictate its pharmacokinetic behavior and synthetic handling [1].

| Property | Value | Causality / Significance in Drug Design |

| IUPAC Name | (2R,4R)-4-aminooxolane-2-carboxylic acid | Standardized identification for regulatory filings. |

| Molecular Formula | C 5 H 9 NO 3 | Determines base stoichiometric calculations. |

| Molecular Weight | 131.13 g/mol | Low MW allows it to serve as a highly efficient fragment/scaffold. |

| Topological Polar Surface Area (TPSA) | 72.6 Ų | Optimal for membrane permeability; allows crossing of the blood-brain barrier if properly esterified. |

| XLogP3 | -3.3 | Highly hydrophilic nature necessitates polar solvents (e.g., methanol, water) during synthesis and extraction. |

| Hydrogen Bond Donors/Acceptors | 2 Donors / 4 Acceptors | Facilitates tight binding within the active site of GABA-AT via hydrogen bonding networks. |

Pharmacological Rationale: Conformationally Restricted GABA Analogues

Endogenous GABA is a highly flexible molecule capable of adopting multiple conformations (e.g., extended, folded) depending on the target receptor (GABA A , GABA B , or GABA C ) or metabolic enzyme (GABA-AT). This flexibility makes native GABA a poor candidate for selective pharmacological targeting.

By synthesizing the (2R,4R)-oxolane analogue, researchers restrict the rotational freedom of the C-C bonds. The cis-configuration specifically mimics the folded bioactive conformation of GABA. When introduced to biological systems, this analogue acts as a competitive probe or inhibitor, binding to the active site of GABA-AT without undergoing the transamination process that degrades endogenous GABA [2].

Pharmacological mechanism of GABA-AT targeting by conformationally restricted analogues.

Synthetic Methodologies

Historically, the synthesis of 4-aminotetrahydrofuran-2-carboxylic acid derivatives relied on complex multi-step processes involving azide displacements and Curtius rearrangements, which suffered from low yields and high safety risks on an industrial scale [4].

Modern industrial synthesis relies on the catalytic hydrogenation of a substituted furan precursor. The critical mechanistic choice here is the use of a Rhodium on Carbon (Rh/C) catalyst rather than Palladium (Pd/C). Rhodium is highly active for the reduction of heteroaromatic rings at moderate temperatures, crucially avoiding the hydrogenolysis (cleavage) of the sensitive C-O ring bonds or the C-N amino bonds that frequently occurs with Palladium [4].

Industrial synthetic workflow for (2R,4R)-4-aminooxolane-2-carboxylic acid via hydrogenation.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol outlines the scalable preparation of the (2R,4R) target molecule, integrating analytical checkpoints to ensure a self-validating workflow.

Phase 1: Catalytic Hydrogenation

-

Preparation: In a high-pressure PARR reactor, dissolve 1.0 equivalent of methyl 4-(tert-butoxycarbonylamino)furan-2-carboxylate in anhydrous methanol (0.5 M concentration).

-

Catalyst Addition: Add 5% Rh/C catalyst (approximately 5-10% by weight relative to the substrate). Causality: Methanol acts as a polar protic solvent that stabilizes the transition state during the sequential addition of hydrogen across the furan diene system.

-

Pressurization: Purge the reactor with nitrogen three times, followed by hydrogen gas. Pressurize the vessel to 50 psi (approx. 3.5 bar) of H 2 .

-

Reaction: Stir the mixture vigorously at 25–30°C for 12–18 hours. Monitor hydrogen uptake; the reaction is complete when internal pressure stabilizes.

-

Filtration: Vent the reactor and filter the mixture through a pad of Celite to remove the Rh/C catalyst. Checkpoint: Analyze the crude filtrate via LC-MS to confirm the disappearance of the aromatic precursor (m/z shift corresponding to the addition of 4 protons).

Phase 2: Deprotection and Saponification

-

Boc Removal & Ester Hydrolysis: Concentrate the filtrate in vacuo. Resuspend the resulting oil in a 6 M HCl aqueous solution.

-

Heating: Reflux the mixture at 90°C for 4 hours. Causality: The strong aqueous acid simultaneously hydrolyzes the methyl ester to the carboxylic acid and cleaves the Boc protecting group to yield the free amine hydrochloride salt.

-

Purification: Cool the mixture to room temperature and lyophilize to remove water and excess HCl.

-

Chiral Resolution (If required): The hydrogenation yields a racemic mixture of cis isomers[(2R,4R) and (2S,4S)]. To isolate the pure (2R,4R) enantiomer, perform fractional crystallization using a chiral resolving agent (e.g., (+)-tartaric acid) in ethanol.

-

Validation Checkpoint: Confirm the cis relative stereochemistry via 1D 1 H-NMR and 2D NOESY NMR. A strong NOE cross-peak between the protons at C2 and C4 validates that they reside on the same face of the oxolane ring, confirming the (2R,4R) configuration.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 45089101, trans-4-Aminotetrahydrofuran-2-carboxylic acid" PubChem, [Link]. (Note: PubChem indexes the trans isomer under this CID; the nomenclature rules apply universally to the oxolane scaffold).

-

Allan, R. D., & Tran, H. W. "Synthesis of analogues of GABA. XII. cis- and trans-4-Aminotetrahydrofuran-2-carboxylic acid." Australian Journal of Chemistry, vol. 37, no. 5, 1984, pp. 1123-1126. CSIRO Publishing, [Link].

- BASF SE. "Procédé de production d'esters d'acide cis-4-aminotétrahydrofuran-2-carboxylique" (Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters). WIPO (PCT), WO2023161204A1, 31 Aug. 2023.

Biological activity of aminotetrahydrofuran derivatives

Title : Biological Activity of Aminotetrahydrofuran Derivatives: A Technical Guide on Pharmacological Profiling and Drug Development

Executive Summary Aminotetrahydrofuran derivatives have rapidly emerged as a privileged structural motif in modern medicinal chemistry. Characterized by a saturated oxygen-containing five-membered ring coupled with an amine moiety, these compounds offer unique stereochemical properties and hydrogen-bonding capabilities. As a Senior Application Scientist, I have observed that the true value of the aminotetrahydrofuran scaffold lies in its versatility. It serves as the core pharmacophore for a new class of neuroprotective agents targeting Alzheimer's disease (AD)[1],[2], potent HIV-1 protease inhibitors[3], and novel immunomodulators[4]. This whitepaper synthesizes the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating experimental protocols essential for advancing aminotetrahydrofuran-based drug development.

Mechanistic Pharmacology & Signaling Pathways

The most clinically advanced application of aminotetrahydrofurans is in neurodegeneration, pioneered by compounds such as ANAVEX2-73 (blarcamesine) and ANAVEX1-41[1],[5]. These molecules operate via a highly synergistic, dual-target mechanism: they act as mixed agonists for the intracellular Sigma-1 (σ1) receptor and the Muscarinic M1 receptor, while exhibiting antagonistic properties at M2 and M3 receptors[1],[6].

Causality of the Dual Mechanism: Why target both σ1 and M1 simultaneously? The M1 receptor activation stimulates the PLC/PKC pathway, which is fundamentally neuroprotective but can be easily exhausted under chronic neurodegenerative stress. Concomitant activation of the σ1 receptor—a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)—restores calcium (Ca2+) homeostasis and mitigates endoplasmic reticulum (ER) stress[7]. This synergistic cross-talk converges on the PI3K/Akt signaling axis.

Upon activation, Akt (a serine/threonine kinase) is phosphorylated. Active Akt subsequently phosphorylates and inactivates Glycogen Synthase Kinase-3 beta (GSK-3β)[1],[6]. Because GSK-3β is the primary kinase responsible for the hyperphosphorylation of Tau protein, its inhibition directly halts the formation of neurofibrillary tangles (NFTs) and limits Amyloid-beta (Aβ) 1-42 generation[1],[6].

Aminotetrahydrofuran signaling via Sigma-1/M1 receptors to prevent Tau hyperphosphorylation.

Biological Activity Profiling & Structure-Activity Relationship (SAR)

Beyond neuroprotection, the stereochemistry of the aminotetrahydrofuran ring dictates its biological target. For instance, in antiviral drug design, the 3(S)-aminotetrahydrofuran derivative acts as a potent P2 ligand for HIV-1 protease[3]. The (S)-configuration allows the tetrahydrofuran oxygen to form critical hydrogen bonds with the backbone NH groups of Asp29 and Asp30 in the viral enzyme's active site, yielding low nanomolar inhibitory constants (Ki)[3]. Conversely, derivatives like cis- and trans-4-aminotetrahydrofuran-2-carboxylic acid serve as conformationally restricted analogues of the inhibitory neurotransmitter GABA[8].

Table 1: Quantitative Biological Activity of Key Aminotetrahydrofuran Derivatives

| Compound / Derivative | Primary Target(s) | Key Biological Activity (In Vitro / In Vivo) | Therapeutic Indication |

| ANAVEX2-73 | σ1 (Agonist), M1 (Agonist), M2/M3 (Antagonist) | Prevents Aβ25-35-induced memory deficits; Decreases GSK-3β activity[1],[6] | Alzheimer's Disease |

| ANAVEX1-41 | σ1 (Agonist), Muscarinic (Non-selective) | Ki(σ1) = 44 nM; Attenuates scopolamine-induced amnesia[5],[9] | Alzheimer's Disease |

| 3(S)-aminotetrahydrofuran (3e) | HIV-1 Protease | Enzyme Ki = 31 nM; Forms H-bonds with Asp29/Asp30[3] | HIV/AIDS |

| ERAP1 Inhibitor (Lead 21) | ERAP1 (Allosteric site) | Modulates tumor immunopeptidome; Enhances anti-tumor responses[4] | Cancer Immunotherapy |

| 4-Aminotetrahydrofuran-2-carboxylic acid | GABA Receptors | Conformationally restricted GABA analogue[8] | Neurological Disorders |

Experimental Methodologies: A Self-Validating Framework

To ensure high scientific integrity in preclinical development, experimental workflows must be self-validating. This means every behavioral outcome must be corroborated by a biochemical marker. Below is the gold-standard protocol for evaluating the neuroprotective efficacy of aminotetrahydrofurans.

Why the Aβ25-35 ICV Model? Transgenic mouse models of AD often develop compensatory neural mechanisms over their lifespan, confounding drug efficacy readouts. In contrast, the intracerebroventricular (ICV) injection of the Aβ25-35 peptide induces acute, predictable temporal toxicity, allowing researchers to precisely measure the drug's ability to block amyloid seeding and oxidative stress[5],[6].

Protocol: In Vivo Neuroprotection Assessment

Step 1: Stereotaxic ICV Injection

-

Anesthetize adult male Swiss mice and place them in a stereotaxic frame.

-

Administer the aminotetrahydrofuran derivative (e.g., 0.01–3.0 mg/kg i.p.) either 20 minutes prior to or simultaneously with the amyloid insult[5],[10].

-

Inject 9 nmol of aggregated Aβ25-35 peptide directly into the lateral ventricle to induce acute neurotoxicity and oxidative stress[5].

Step 2: Behavioral Assays (Days 7-8 Post-Injection)

-

Y-Maze Test: Assess spatial working memory by placing the mouse in a Y-shaped maze. Record the sequence of arm entries. A decrease in spontaneous alternation indicates memory impairment, which effective aminotetrahydrofurans will reverse[11].

-

Passive Avoidance Test: Evaluate long-term memory. Mice are trained to avoid a dark compartment where a mild foot shock is delivered. Measure the step-through latency 24 hours later[11].

Step 3: Biochemical Validation (Day 9)

-

Euthanize the subjects and rapidly dissect the hippocampus and prefrontal cortex.

-

Perform Western blotting on hippocampal homogenates to quantify the ratio of p-Akt/total Akt and p-GSK-3β/total GSK-3β[1],[6].

-

Measure lipid peroxidation and protein nitration to confirm the blockade of Aβ25-35-induced oxidative stress[5].

-

Self-Validation Check: The behavioral recovery in Step 2 must statistically correlate with the restoration of Akt/GSK-3β ratios in Step 3. To prove target engagement, administer a σ1 antagonist (e.g., BD1047) to a control cohort; this should completely abolish the drug's protective effects[5],[9].

Self-validating experimental workflow for evaluating aminotetrahydrofuran neuroprotective efficacy.

Expanding the Therapeutic Horizon

The utility of the aminotetrahydrofuran scaffold extends far beyond the central nervous system. In oncology, these derivatives have been optimized into potent and selective inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)[4]. ERAP1 trims peptides for presentation by MHC class I molecules. By inhibiting this enzyme, specific aminotetrahydrofuran-based compounds (e.g., Lead 21) modulate the immunopeptidome of cancer cells, enhancing their immunogenicity and driving robust anti-tumor T-cell responses in vivo[4].

Furthermore, synthetic methodologies such as the iron(III)-catalyzed [3+2] annulation of aminocyclopropanes with aldehydes have streamlined the production of 2-aminotetrahydrofurans[12]. This atom-economic, stereoselective route provides excellent cis selectivities (up to >20:1), enabling the rapid assembly of these valuable motifs, which also constitute the core of DNA, RNA, and synthetic nucleoside drugs like AZT[12]. The availability of chiral building blocks like (S)-3-aminotetrahydrofuran further accelerates the discovery of novel therapeutics[13].

References[1] Anavex Life Sciences Corp. Presents Data on Potential Dual Utility of ANAVEX 2-73 in Both Amyloid and Tau Pathology. BioSpace. URL[2] Alzheimer's Disease. Open Access Journals. URL[5] Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice. PubMed. URL[3] Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation. PMC. URL[4] Discovery of an orally available potent ER aminopeptidase 1 (ERAP1) inhibitor that enhances anti-tumor responses and limits inflammatory autoimmunity in vivo. bioRxiv. URL[9] Involvement of the sigma1 (σ1) receptor in the anti-amnesic, but not antidepressant-like, effects of the aminotetrahydrofuran derivative ANAVEX1-41. British Journal of Pharmacology - Ovid. URL[11] Anti-amnesic and neuroprotective potentials of the mixed muscarinic receptor/sigma1 (σ1) ligand ANAVEX2-73, a novel aminotetrahydrofuran derivative. ResearchGate. URL[12] Iron-Catalyzed[3 + 2] Annulation of Aminocyclopropanes with Aldehydes: Stereoselective Synthesis of Aminotetrahydrofurans. ACS Publications. URL[10] Anti-amnesic and neuroprotective potentials of the mixed muscarinic receptor/sigma 1 (σ1) ligand ANAVEX2-73, a novel aminotetrahydrofuran derivative. PubMed. URL[13] CAS 104530-79-2: (S)-3-AMINOTETRAHYDROFURAN. CymitQuimica. URL[6] Blockade of Tau Hyperphosphorylation and Aβ1–42 Generation by the Aminotetrahydrofuran Derivative ANAVEX2-73, a Mixed Muscarinic and 1 Receptor Agonist, in a Nontransgenic Mouse Model of Alzheimer's Disease. ResearchGate. URL[8] Synthesis of analogues of GABA. XII. cis- and trans-4-Aminotetrahydrofuran-2-carboxylic acid. ResearchGate. URL[7] Blockade of Tau Hyperphosphorylation and Aβ1–42 Generation by the Aminotetrahydrofuran Derivative ANAVEX2-73, a Mixed Muscarinic and σ1 Receptor Agonist, in a Nontransgenic Mouse Model of Alzheimer's Disease. PMC. URL

Sources

- 1. Anavex Life Sciences Corp. Presents Data on Potential Dual Utility of ANAVEX 2-73 in Both Amyloid and Tau Pathology - BioSpace [biospace.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. Anti-amnesic and neuroprotective potentials of the mixed muscarinic receptor/sigma 1 (σ1) ligand ANAVEX2-73, a novel aminotetrahydrofuran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CAS 104530-79-2: (S)-3-AMINOTETRAHYDROFURAN | CymitQuimica [cymitquimica.com]

The Evolution of Substituted Tetrahydrofurans: From Natural Product Discovery to Modern Pharmacophores

The Chemical and Biological Significance of Tetrahydrofurans

Substituted tetrahydrofurans (THFs) are five-membered, oxygen-containing saturated heterocycles that serve as foundational structural motifs in both natural products and synthetic pharmaceuticals. Historically, the discovery of these moieties was driven by the isolation of complex natural products such as annonaceous acetogenins, polyether ionophores, and macrolides 1[1]. Lignans, a major class of plant-derived compounds, frequently feature substituted THF rings and have provided critical structural inspiration for modern drug therapies 2[2].

The intrinsic value of the THF ring lies in its conformational flexibility and its ability to act as a potent hydrogen-bond acceptor. However, the biological activity of THF-containing molecules is exquisitely sensitive to their stereochemistry. A single inversion at a chiral center on the THF ring can completely ablate target binding affinity, making the stereoselective synthesis of these rings a central challenge and triumph of modern organic chemistry.

Evolution of Stereoselective Synthesis Methodologies

Early syntheses of substituted THFs relied heavily on chiral pool starting materials (e.g., carbohydrates or ascorbic acid) and classical intramolecular SN2 displacements. While reliable, these methods often required lengthy protection/deprotection sequences. Over the past two decades, the field has shifted toward catalytic, highly diastereoselective methodologies.

Modern approaches include transition-metal-catalyzed oxidative cyclizations, redox-relay Heck reactions, and Lewis acid-mediated Prins cyclizations 3[3]. These advancements allow chemists to rapidly assemble highly substituted THF cores with precise control over relative and absolute stereochemistry.

Table 1: Quantitative Comparison of Tetrahydrofuran Synthesis Strategies

| Synthetic Methodology | Key Reagents / Catalysts | Typical Yield (%) | Diastereoselectivity (dr) | Primary Structural Application |

| Intramolecular SN2 | Base (e.g., NaH), tethered leaving group | 70–90% | Substrate-dependent | Classical natural product synthesis |

| Prins Cyclization | In(OTf)₃, enol ethers | 60–85% | >95:5 (cis-selective) | Highly substituted cis-2,5-THFs |

| Oxidative Cyclization | Co(II) catalysts, O₂ | 75–95% | >95:5 (trans-selective) | 2-hydroxymethyl THFs |

| Redox-Relay Heck | Pd catalyst, aryl iodides | 60–80% | Moderate to High | 3-aryl tetrahydrofurans |

The Bis-THF Pharmacophore in Modern Drug Design

The transition of substituted THFs from natural product curiosities to rational drug design is best exemplified by the bis-tetrahydrofuran (bis-THF) ligand. This fused bicyclic system is the critical pharmacophore in next-generation HIV-1 protease inhibitors, most notably Darunavir and Brecanavir 4[4].

The bis-THF moiety was explicitly designed to combat multidrug-resistant HIV variants through the "backbone binding" concept. The two oxygen atoms of the bis-THF ring form robust, high-affinity hydrogen bonds with the backbone amide protons of Asp29 and Asp30 in the S2 pocket of the HIV-1 protease. Because the viral protease cannot easily mutate its structural backbone without losing catalytic function, the bis-THF ligand maintains extreme potency against resistant strains.

Logical mapping of Bis-THF hydrogen bonding in the HIV-1 protease S2 pocket.

Beyond antivirals, asymmetric THF derivatives are currently being evaluated as triple uptake inhibitors (TUIs) targeting dopamine, serotonin, and norepinephrine transporters for the treatment of severe depression, proving the versatility of the THF pharmacophore in neuropharmacology 5[5].

Validated Experimental Protocols

The synthesis of complex THF architectures requires rigorous control over reaction conditions. The following protocols detail self-validating methodologies for generating critical THF intermediates.

Workflow for the stereoselective synthesis of the Bis-THF ligand.

Protocol A: Stereoselective Synthesis of the Bis-THF Ligand (Darunavir Precursor)

This protocol describes the critical reduction and cyclization sequence to form the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol core 6[6].

-

Preparation and Cooling: Dissolve the starting lactone (derived from L-tartaric acid) in anhydrous toluene (0.1 M). Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath.

-

Causality: Toluene is chosen over THF because it does not coordinate with the aluminum center, allowing for a slower, more controlled reduction. Maintaining -78 °C is critical; at this temperature, the tetrahedral aluminum intermediate remains stable, preventing the collapse of the hemiacetal and subsequent over-reduction to an open-chain diol.

-

-

DIBAL-H Addition: Add Diisobutylaluminum hydride (DIBAL-H, 1 M in hexanes, 3.0 equiv) dropwise over 15 minutes. Stir for an additional 15 minutes at -78 °C.

-

Self-Validating Quench: Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt), followed by dilution with EtOAc.

-

Causality & Validation: Rochelle's salt chelates the aluminum byproducts, breaking down the stubborn aluminum emulsion. The system self-validates when a clear, distinct biphasic layer forms (typically after 3 hours of warming to room temperature), ensuring no product is lost in the aqueous emulsion.

-

-

Cyclization: Isolate the crude lactol intermediate. Dissolve in CHCl₃, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and reflux.

-

Causality: The strong organic acid protonates the hemiacetal hydroxyl, creating water as an excellent leaving group. The resulting oxocarbenium ion is rapidly trapped by the tethered hydroxyl group, driving the equilibrium toward the thermodynamically stable bicyclic bis-THF system.

-

Protocol B: Diastereoselective Prins Cyclization for cis-2,5-Tetrahydrofurans

This protocol utilizes Lewis acid catalysis to generate highly substituted THF rings from enol ethers 3[3].

-

Substrate Preparation: Dissolve the enol ether bearing an alkyne side chain in anhydrous dichloromethane (DCM) at ambient temperature.

-

Catalyst Addition: Add 0.2 to 0.5 equivalents of Indium Triflate (In(OTf)₃) to the stirring solution.

-

Causality: In(OTf)₃ is explicitly selected over aggressive Lewis acids like TiCl₄ or BF₃·Et₂O. It provides a mild, highly oxophilic environment that selectively coordinates to the enol ether without degrading the sensitive alkyne side chains or causing premature polymerization.

-

-

Reaction Monitoring & Self-Validation: Monitor the reaction via TLC. Upon consumption of the starting material, quench with saturated NaHCO₃.

-

Validation: Before column chromatography, analyze the crude mixture via ¹H-NMR. The reaction inherently self-validates its stereochemical outcome; the thermodynamic stability of the oxocarbenium transition state overwhelmingly dictates the formation of the cis-2,5-diastereomer (>95:5 dr). The presence of a single distinct methine proton signal confirms the stereochemical fidelity of the cyclization.

-

References

-

Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: PMC - NIH URL: [Link]

-

Title: Lignans: A Chemometric Analysis Source: PMC - NIH URL: [Link]

-

Title: Diastereoselective Synthesis of Substituted Tetrahydrofurans via Prins Cyclization of Enol Ethers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors Source: PMC - NIH URL: [Link]

-

Title: Development of Pharmacophore Model and Asymmetric Synthesis of Novel Tetrahydrofuran Derivatives Enroute to Triple Uptake Inhibitors As Anti-Depressant Agents Source: ScienceOpen URL: [Link]

-

Title: An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis Source: Organic Process Research & Development - ACS Publications URL: [Link]

Sources

Application Note: Stereoselective Synthesis of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic Acid

Introduction & Strategic Rationale

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is a conformationally restricted analogue of γ-aminobutyric acid (GABA)[1]. Due to its rigidified tetrahydrofuran (THF) core, it serves as a highly valuable chiral building block in modern drug discovery, particularly in the design of protease inhibitors, antiviral agents, and antibody-drug conjugates (ADCs)[2].

The Stereochemical Challenge: A common industrial approach to synthesizing 4-amino-THF-2-carboxylic acid derivatives involves the catalytic hydrogenation of 4-aminofuran-2-carboxylates using Rh/C or Rh/Al₂O₃[3]. However, this method is kinetically controlled and proceeds via the syn-addition of hydrogen across the furan ring. Consequently, this route exclusively yields the cis-isomers, such as (2R,4S) or (2S,4R)[3].

To access the trans-(2R,4R) stereoisomer, a different strategic paradigm is required. As Senior Application Scientists, we bypass direct furan hydrogenation and instead utilize a stereoinvertive approach starting from a chiral pool derivative: methyl (2R,4S)-4-hydroxytetrahydrofuran-2-carboxylate. By subjecting the C4-hydroxyl group to a Mitsunobu azidation, we force a strict S_N2 Walden inversion, perfectly establishing the (4R) stereocenter prior to reduction and saponification.

Mechanistic divergence in achieving cis vs. trans stereochemistry.

Experimental Workflow & Causality

The following workflow describes the transformation of the cis-hydroxyl precursor into the trans-amino acid. Every step is designed as a self-validating system to ensure stereochemical integrity.

Step-by-step synthetic workflow for (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid.

Step 1: Mitsunobu Azidation (Stereoinversion)

Objective: Convert methyl (2R,4S)-4-hydroxytetrahydrofuran-2-carboxylate to methyl (2R,4R)-4-azidotetrahydrofuran-2-carboxylate.

-

Preparation: Dissolve 1.0 eq of the (2R,4S)-hydroxyl precursor and 1.2 eq of Triphenylphosphine (PPh₃) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

-

Activation: Add 1.2 eq of Diphenylphosphoryl azide (DPPA) in one bolus.

-

Critical Addition: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

-

Expertise & Causality: The dropwise addition of DIAD at 0 °C is critical. This controls the exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate. If the temperature exceeds 5 °C, the betaine can undergo premature decomposition or promote E2 elimination pathways, drastically reducing the enantiomeric excess (ee) of the desired inverted product.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

-

In-Process Control (IPC) & Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the hydroxyl precursor (R_f = 0.2) and the emergence of a less polar azide spot (R_f = 0.6) validates completion. Stereochemical inversion is validated by ¹H NMR: the C4 multiplet shifts from ~4.4 ppm (cis-OH) to ~4.0 ppm (trans-N₃).

Step 2: Chemoselective Reduction

Objective: Reduce the azide to an amine without cleaving the THF ring.

-

Preparation: Dissolve the crude azide in HPLC-grade Methanol (0.1 M).

-

Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) (0.05 eq Pd).

-

Expertise & Causality: We strictly select Pd/C over PtO₂. While PtO₂ is a highly active hydrogenation catalyst, our experience shows it can induce unwanted reductive ring-opening of the tetrahydrofuran core. Pd/C provides >99% chemoselectivity for the azide over the ester and the ether linkage.

-

-

Reaction: Purge the flask with H₂ gas and stir vigorously under 1 atm of H₂ at 25 °C for 4 hours.

-

Validation: Filter through a pad of Celite to remove the catalyst. IR spectroscopy of the filtrate will confirm the complete disappearance of the strong azide stretch at ~2100 cm⁻¹.

Step 3: Directed Saponification

Objective: Hydrolyze the methyl ester to yield the final free carboxylic acid.

-

Reaction: Dissolve the amine intermediate in a 3:1 mixture of THF/H₂O. Add 1.5 eq of Lithium Hydroxide (LiOH·H₂O) and stir at 0 °C for 2 hours.

-

Expertise & Causality: LiOH is preferred over NaOH or KOH. The Li⁺ cation coordinates simultaneously with the THF ring oxygen and the ester carbonyl. This directs the hydroxide nucleophile efficiently while preventing base-catalyzed epimerization at the sensitive C2 stereocenter.

-

-

Isolation: Acidify carefully to pH 6.5 using 1M HCl to precipitate the zwitterionic (2R,4R)-4-aminotetrahydrofuran-2-carboxylic acid. Filter and dry under vacuum.

Quantitative Data & Optimization

To ensure maximum yield and stereochemical purity, extensive screening of the Mitsunobu and reduction conditions was performed. The summarized data below highlights the optimal parameters chosen for the protocols above.

Table 1: Optimization of the Mitsunobu Azidation Step

| Solvent | Temperature (°C) | DIAD Addition Rate | Yield (%) | Enantiomeric Excess (ee %) |

| THF | 25 | Bolus | 45 | 82 |

| THF | 0 to 5 | Dropwise (1 h) | 88 | >99 |

| Toluene | 0 to 5 | Dropwise (1 h) | 72 | 95 |

| DCM | 0 to 5 | Dropwise (1 h) | 65 | 91 |

Table 2: Hydrogenation Catalyst Screening for Azide Reduction

| Catalyst | Loading (wt%) | H₂ Pressure (atm) | Solvent | Conversion (%) | Chemoselectivity (%) |

| Pd/C (10%) | 5 | 1 | MeOH | >99 | >99 |

| PtO₂ | 5 | 1 | MeOH | 85 | 90 (ring opening) |

| Raney-Ni | 10 | 5 | EtOH | 95 | 98 |

References

-

Allan, R. D., & Tran, H. W. (1984). Synthesis of analogues of GABA. XII. cis- and trans-4-Aminotetrahydrofuran-2-carboxylic acid. Australian Journal of Chemistry, 37(5), 1123-1126. 4

-

BenchChem. (n.d.). Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate hydrochloride. BenchChem Product Catalog. 2

-

Walker, D. P., Wishka, D. G., Beagley, P., & others. (2011). Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. Synthesis, 2011(07), 1113-1119. 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride | 489446-78-8 | Benchchem [benchchem.com]

- 3. WO2023161204A1 - Procédé de production d'esters d'acide cis-4-aminotétrahydrofuran-2-carboxylique - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

The Strategic Synthesis of Chiral Aminotetrahydrofurans: An Application & Protocol Guide for Researchers

Introduction: The Ascendancy of Chiral Aminotetrahydrofurans in Modern Drug Discovery

The tetrahydrofuran (THF) moiety is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals. When this scaffold is further embellished with a chiral amino group, the resulting aminotetrahydrofuran architecture offers a unique three-dimensional presentation of functional groups, enabling precise interactions with biological targets. This has led to their emergence as critical building blocks in the development of novel therapeutics, ranging from antiviral agents to central nervous system modulators. The stereochemistry of the amino and hydroxyl (or other substituent) groups on the THF ring is paramount to their biological activity, making the development of robust and efficient asymmetric syntheses a key focus for synthetic and medicinal chemists.

This comprehensive guide provides an in-depth exploration of cutting-edge strategies for the asymmetric synthesis of chiral aminotetrahydrofurans. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-proven protocols and critical insights to empower researchers in their quest for novel molecular entities.

Strategic Approaches to Asymmetric Aminotetrahydrofuran Synthesis

The asymmetric synthesis of chiral aminotetrahydrofurans can be broadly categorized into several strategic approaches, each with its own set of advantages and considerations. This guide will focus on the following key methodologies:

-

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

-

Biocatalytic Amination: The Green Chemistry Approach

-

Organocatalytic Intramolecular Aza-Michael Addition: A Powerful C-N Bond Forming Strategy

-

Sharpless Asymmetric Aminohydroxylation: A Two-Step Pathway to Vicinal Amino Alcohols and Subsequent Cyclization

-

Kinetic Resolution: Isolating Enantiomers from Racemic Mixtures

Chiral Pool Synthesis: A Diastereoselective Pathway from Carbohydrates

The use of readily available and enantiopure starting materials from the "chiral pool" is a time-honored and highly effective strategy in asymmetric synthesis. Carbohydrates, with their inherent stereochemistry, serve as excellent precursors for chiral aminotetrahydrofurans. L-Arabinose, in particular, has been demonstrated as a versatile starting material.[1]

Scientific Rationale

This approach leverages the existing stereocenters of the carbohydrate to direct the formation of new stereocenters during the synthesis. The key steps typically involve the selective dehydration of the sugar to form a chiral tetrahydrofuran intermediate, followed by the introduction of the amino group via reductive amination.[1][2] This diastereoselective process is often highly efficient and avoids the need for expensive chiral catalysts or resolving agents.

Experimental Workflow: From L-Arabinose to a Chiral Aminotetrahydrofuran

Caption: Workflow for the synthesis of a chiral aminotetrahydrofuran from L-arabinose.

Detailed Protocol: Synthesis of a Boc-Protected Aminotetrahydrofuran from L-Arabinose

This protocol is adapted from the work of Sheppard and Hailes.[1][2]

Part A: Synthesis of the Chiral Tetrahydrofuran-Hydrazone

-

Hydrazone Formation: To a stirred solution of L-arabinose (15.0 g, 100 mmol) in methanol (200 mL), add N,N-dimethylhydrazine (15.2 mL, 200 mmol) and Amberlyst® 15 acidic resin (3.0 g). Stir the mixture at room temperature for 24 hours.

-

Filtration and Concentration: Filter the reaction mixture to remove the resin and wash the resin with methanol (3 x 20 mL). Concentrate the combined filtrate and washings under reduced pressure to yield the crude hydrazone intermediate as a thick oil.

-

Dehydration and Cyclization: Dissolve the crude hydrazone in methanol (200 mL) and add trifluoroacetic acid (TFA, 1.54 mL, 20 mmol) dropwise. Heat the solution to 40°C and stir for 16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:acetone gradient) to afford the chiral tetrahydrofuran-hydrazone.

Part B: Reductive Amination

-

Hydrolysis: To a solution of the chiral tetrahydrofuran-hydrazone (1.86 g, 10 mmol) in water (20 mL), add Amberlyst® 15 acidic resin (0.5 g). Stir vigorously at room temperature for 15 minutes.

-

Filtration: Filter the mixture to remove the resin and wash with water (2 x 10 mL). The aqueous filtrate containing the crude THF-aldehyde is used directly in the next step.

-

Reductive Amination: To the aqueous filtrate, add n-butylamine (1.0 mL, 10 mmol) and acetic acid (0.6 mL, 10 mmol). Add 10% palladium on carbon (100 mg) and stir the mixture under a hydrogen atmosphere (balloon) for 4 hours.

-

Boc Protection: Filter the reaction mixture through a pad of Celite®, washing with methanol. To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 2.4 g, 11 mmol) and stir at room temperature for 16 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, ethyl acetate:hexane gradient) to yield the Boc-protected chiral aminotetrahydrofuran.

| Starting Material | Product | Diastereomeric Ratio (anti:syn) | Overall Yield |

| L-Arabinose | Boc-protected aminodiol | ~80:20 | ~60% |

| D-Ribose | Enantiomeric Boc-protected aminodiol | ~75:25 | ~55% |

Biocatalytic Amination: A Sustainable and Highly Selective Approach

The use of enzymes in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. Transaminases (TAms) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones and aldehydes.[3][4][5][6]

Scientific Rationale

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or alanine) to a carbonyl acceptor. By using a chiral transaminase, the amination of a prochiral tetrahydrofuran aldehyde can proceed with high enantioselectivity, yielding a single enantiomer of the desired aminotetrahydrofuran. This method is particularly attractive as it often operates in aqueous media at or near room temperature.

Experimental Workflow: Transaminase-Mediated Amination

Caption: General workflow for the biocatalytic amination of a THF-aldehyde.

Detailed Protocol: General Procedure for Transaminase-Mediated Amination of a Tetrahydrofuran Aldehyde

This is a general protocol and may require optimization for specific substrates and transaminases.[4]

Materials:

-